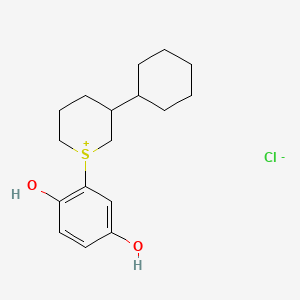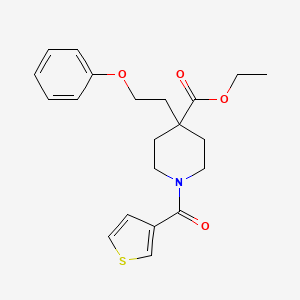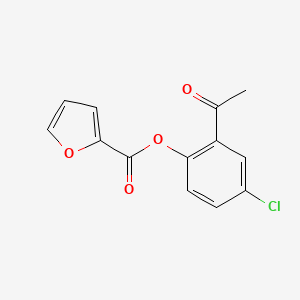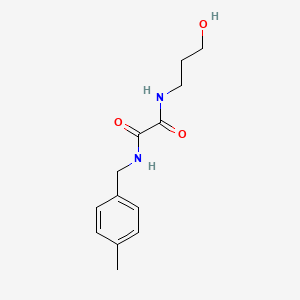
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride, also known as CHDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CHDP is a thiopyranium salt that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is not fully understood, but it is believed to act as a free radical scavenger and antioxidant. 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to prevent oxidative damage. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to inhibit the activity of pro-inflammatory cytokines, which can help to reduce inflammation.
Biochemical and Physiological Effects:
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce oxidative stress-induced cell damage in a variety of cell types, including neuronal cells. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is that it is relatively easy to synthesize and can be produced using standard laboratory techniques. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several potential future directions for research on 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride. One area of interest is the potential use of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride as a neuroprotective agent. Recent research has shown that 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride can protect against oxidative stress-induced cell damage in neuronal cells, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the mechanism of action of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride and to identify potential therapeutic targets for this compound. Finally, more studies are needed to evaluate the safety and efficacy of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride in animal models and in humans.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride involves the reaction of cyclohexylamine with 2,5-dihydroxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the chloride salt of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride. The synthesis of 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been the subject of numerous scientific studies due to its potential therapeutic applications. Recent research has shown that 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has antioxidant properties and can protect against oxidative stress-induced cell damage. Additionally, 3-cyclohexyl-1-(2,5-dihydroxyphenyl)tetrahydro-2H-thiopyranium chloride has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-(3-cyclohexylthian-1-ium-1-yl)benzene-1,4-diol;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2S.ClH/c18-15-8-9-16(19)17(11-15)20-10-4-7-14(12-20)13-5-2-1-3-6-13;/h8-9,11,13-14H,1-7,10,12H2,(H-,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQIGTASOXBHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCC[S+](C2)C3=C(C=CC(=C3)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![5-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5221805.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)

![3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5221817.png)
![2-(methylthio)-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5221826.png)
![4-bromo-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B5221833.png)
![7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5221835.png)
![2-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5221839.png)
![2-fluoro-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5221840.png)

![4-methyl-N-(2-methyl-5-nitrophenyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5221846.png)
![2-[(3-chlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B5221847.png)
